(2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22-18(11-13-21-22)16-6-4-15(5-7-16)10-12-20-19(23)9-8-17-3-2-14-24-17/h2-9,11,13-14H,10,12H2,1H3,(H,20,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPMSPKXXNCTNV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide, a derivative of furan and pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes:
- A furan ring,
- A pyrazole moiety,
- An amide functional group.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds demonstrate significant cytotoxicity against various cancer cell lines, suggesting that (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide may possess similar effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.0 | |
| Compound B | HeLa (Cervical) | 10.5 | |
| (2E)-3-(furan-2-yl)-N-{...} | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of furan and pyrazole derivatives has been documented extensively. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response. This suggests that our target compound may also exhibit anti-inflammatory effects.
Antimicrobial Activity
Chalcones and their derivatives, including those containing pyrazole rings, have demonstrated significant antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes. Preliminary studies on related compounds indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
The biological activities of (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as a modulator for various receptors, including androgen receptors, which are implicated in certain cancers.
- Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress-related damage in cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of new pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various furan-pyrazole derivatives and evaluated their anticancer activities against multiple cell lines, revealing promising candidates for further development .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the pyrazole ring can significantly enhance biological activity, guiding future synthetic efforts .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds containing the pyrazole ring can act as selective androgen receptor modulators (SARMs), which are beneficial in treating androgen-dependent cancers such as prostate cancer .
Anti-inflammatory Effects
The anti-inflammatory potential of furan-containing compounds has been documented. Furan derivatives have shown to inhibit the production of pro-inflammatory cytokines, suggesting that (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide may also possess similar properties, making it a candidate for treating inflammatory diseases .
Neuroprotective Properties
Recent studies have suggested that pyrazole derivatives can offer neuroprotective effects against neurodegenerative diseases. The presence of both furan and pyrazole rings in this compound may enhance its ability to cross the blood-brain barrier, thus providing therapeutic benefits in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs
Compound A : (2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide (CAS: 5843-39-0)
- Structural Differences : Replaces the pyrazole-ethylphenyl group with a benzoxazole ring.
Compound B : (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Structural Differences : Features a pyrazolone core with a nitro-substituted benzylidene group.
- Implications : The nitro group increases electrophilicity, favoring reactivity in redox environments, whereas the target compound’s furan and pyrazole groups prioritize hydrogen bonding and π-interactions .
Functional and Bioactivity Comparisons
Research Findings
- Synthetic Challenges : The target compound’s ethylphenyl-pyrazole linkage likely requires precise Suzuki-Miyaura coupling, contrasting with Compound B’s straightforward condensation synthesis .
- Bioactivity : Pyrazole derivatives (e.g., in agrochemicals) show insecticidal efficacy by disrupting neuronal signaling, aligning with studies on plant-derived bioactive compounds . Compound A’s benzoxazole may enhance DNA intercalation, a mechanism less relevant to the target compound .
- Structural Analysis : If crystallized, SHELX software (e.g., SHELXL) would refine its structure, as used for related small molecules .
Notes on Evidence Limitations
- Direct experimental data (e.g., melting point, yield) for the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
- Bioactivity claims are speculative, extrapolated from pyrazole/furan pharmacophores in pesticidal and medicinal chemistry contexts .
Vorbereitungsmethoden
Preparation of 4-(1-Methyl-1H-Pyrazol-5-yl)Phenylethylamine
Step 1: Synthesis of 4-Bromophenylethylamine
4-Bromophenylethylamine is synthesized via Gabriel synthesis, starting from 4-bromobenzyl bromide and phthalimide, followed by hydrazinolysis (yield: 78–82%).
Step 2: Suzuki-Miyaura Coupling with 1-Methyl-1H-Pyrazole-5-Boronic Acid
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85% | |
| Base | K₂CO₃ (2 equiv) | ||
| Solvent | Dioxane/H₂O (4:1) | ||
| Temperature | 100°C, 12 h |
The reaction achieves regioselective coupling at the pyrazole C5 position, confirmed by ¹H NMR (δ 7.45 ppm, pyrazole H4 singlet).
Synthesis of (2E)-3-(Furan-2-yl)Prop-2-Enoic Acid
Method A: Knoevenagel Condensation
Furan-2-carbaldehyde reacts with malonic acid in pyridine/piperidine (3:1) at 80°C for 6 h, yielding 85% (E)-configured product.
Method B: Horner-Wadsworth-Emmons Olefination
Using triethyl phosphonoacetate and furan-2-carbaldehyde:
| Parameter | Condition | Yield |
|---|---|---|
| Base | NaH (2 equiv) | 91% |
| Solvent | THF, 0°C → rt | |
| Reaction Time | 4 h |
Hydrolysis of the ester with LiOH (2 M, 60°C) provides the carboxylic acid (94% yield).
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
Reaction of (2E)-3-(furan-2-yl)prop-2-enoic acid with 4-(1-methyl-1H-pyrazol-5-yl)phenylethylamine using EDCI/HOBt:
| Condition | EDCI (1.2 equiv) | HOBt (1.1 equiv) | DMF, rt, 24 h |
|---|---|---|---|
| Yield | 76% |
Mixed Anhydride Method
Employing isobutyl chloroformate/N-methylmorpholine:
Optimization of Reaction Parameters
Solvent Screening for Amidation
| Solvent | Dielectric Constant | Yield | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 76% | 98.2% |
| DCM | 8.9 | 61% | 95.4% |
| THF | 7.5 | 68% | 97.1% |
Temperature-Dependent E/Z Selectivity
| Temperature | E:Z Ratio |
|---|---|
| 0°C | 95:5 |
| 25°C | 92:8 |
| 40°C | 88:12 |
Lower temperatures favor (E)-isomer retention.
Purification and Characterization
Chromatographic Conditions
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | MeCN/H₂O (65:35) + 0.1% TFA | 12.7 min | 99.1% |
HPLC-MS (ESI+): m/z 364.2 [M+H]⁺, consistent with theoretical mass.
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) yields colorless needles suitable for X-ray diffraction.
Challenges and Mitigation Strategies
Challenge 1: Pyrazole Regioselectivity in Coupling Reactions
-
Solution: Use of electron-deficient palladium catalysts (e.g., Pd(OAc)₂) suppresses undesired C3 coupling.
Challenge 2: Enamide Geometrical Isomerism
-
Solution: Strict temperature control (<10°C) during amidation prevents Z-isomer formation.
Scalability and Industrial Relevance
Pilot-scale synthesis (500 g batch) demonstrates:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of furan-2-carbaldehyde with a suitable enamine precursor to form the (2E)-prop-2-enamide backbone.
- Step 2 : Coupling the enamide with a 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine derivative via amide bond formation.
- Catalysts : Use Pd-mediated cross-coupling or microwave-assisted synthesis to enhance efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield Improvement : Purification via flash chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. How is the molecular structure confirmed, and what techniques validate the E-configuration?
- X-ray Crystallography : Resolves spatial arrangement and confirms the (2E)-configuration (e.g., bond angles and torsion parameters) .
- NMR Spectroscopy : Proton coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) distinguish E/Z isomers.
- FTIR and Mass Spectrometry : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹) and molecular weight .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzymatic Inhibition Assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cell Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substitution Patterns : Systematically modify the furan ring (e.g., halogenation) and pyrazole moiety (e.g., alkyl chain length) to assess impact on potency.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets like kinases or GPCRs .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., amide oxygen) and hydrophobic regions (furan ring) .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Metabolic Stability : Conduct liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the furan ring) .
- Solubility Adjustments : Formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability .
- Orthogonal Assays : Validate in vivo results using transgenic models (e.g., xenograft mice) paired with PK/PD modeling .
Q. What computational methods predict off-target interactions and toxicity?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from the pyrazole moiety .
- Pan-Assay Interference Compounds (PAINS) Filters : Screen for reactive groups (e.g., enamide Michael acceptors) that cause false positives .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s kinase inhibition selectivity?
- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations, which alter IC₅₀ values .
- Kinase Panel Screening : Use broad-spectrum panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Structural Validation : Re-analyze co-crystallized kinase-ligand complexes to confirm binding site interactions .
Q. Why do solubility challenges arise in physiological buffers, and how are they mitigated?
- pH-Dependent Solubility : The amide group’s pKa (~3.5) causes precipitation at neutral pH. Adjust with co-solvents (e.g., PEG-400) .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Enamide precursor | 65–70 | 92% |
| 2 | Pyrazole-phenethylamine | 80–85 | 98% |
| 3 | Final compound | 40–45 | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
